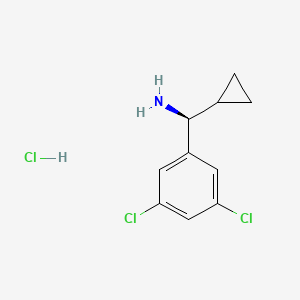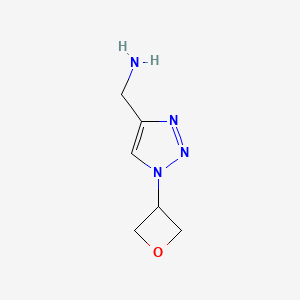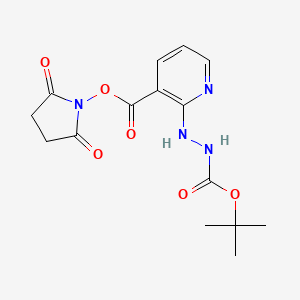![molecular formula C13H20N2O B13648670 (2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/no-structure.png)
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide is a chiral amide compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide typically involves the coupling of (2R)-2-amino-3-methylbutanoic acid with (1R)-1-phenylethylamine. This reaction is often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions to yield the desired amide .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base like triethylamine.
Major Products
Hydrolysis: Carboxylic acid and amine.
Reduction: Primary amine.
Substitution: N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-amino-3-methylbutanamide
- (1R)-1-phenylethylamine
- (2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide
Uniqueness
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and diastereomers. This uniqueness makes it a valuable compound in asymmetric synthesis and chiral recognition studies .
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12-/m1/s1 |
InChI-Schlüssel |
IBMJEJFJDQFSCM-ZYHUDNBSSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](C(C)C)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)



![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)




